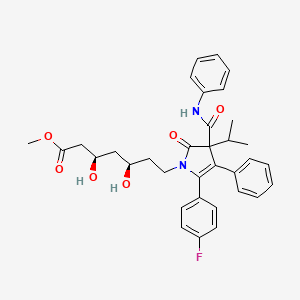

Atorvastatin Lactam Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin Lactam Methyl Ester is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is known for its stability and solubility, making it a valuable intermediate in the synthesis of atorvastatin and related pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

One of the synthetic routes for Atorvastatin Lactam Methyl Ester involves a high-speed vibration milling technique. This method includes a Hantzsch-type sequential three-component reaction between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization, yielding atorvastatin lactone, which can be further converted to this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

Atorvastatin Lactam Methyl Ester undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. These reactions are crucial for its transformation into active pharmaceutical ingredients.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Hydrolysis: Acidic or basic hydrolysis conditions are employed, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of atorvastatin, which are further processed to obtain the final pharmaceutical compounds .

科学研究应用

Atorvastatin Lactam Methyl Ester has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of atorvastatin and other statins.

Industry: The compound is used in the pharmaceutical industry for the large-scale production of statins.

作用机制

Atorvastatin Lactam Methyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of LDL .

相似化合物的比较

Similar Compounds

- Lovastatin

- Pravastatin

- Rosuvastatin

- Simvastatin

- Fluvastatin

Uniqueness

Atorvastatin Lactam Methyl Ester is unique due to its enhanced stability and solubility compared to other statins. This makes it a valuable intermediate in the synthesis of atorvastatin, providing advantages in terms of yield and purity during production .

生物活性

Atorvastatin Lactam Methyl Ester (ALME) is a derivative of atorvastatin, a widely recognized statin used primarily for lowering cholesterol levels. This article explores the biological activity of ALME, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C34H37FN2O6

- Molecular Weight : 558.65 g/mol

- Purity : 98-99%

ALME is synthesized through specific chemical reactions that ensure high purity, making it suitable for analytical applications, particularly in high-performance liquid chromatography (HPLC) for quality control of atorvastatin formulations .

ALME exhibits biological activity primarily through its interaction with various cellular pathways:

- Cholesterol Metabolism : ALME is believed to stabilize the Retinoid X Receptor alpha (RXRα), a nuclear receptor involved in cholesterol metabolism. This stabilization may influence RXRα's function in various biological processes, potentially leading to altered cholesterol homeostasis.

- HMG-CoA Reductase Inhibition : Similar to its parent compound atorvastatin, ALME likely inhibits HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis in the liver, promoting the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Cytotoxic Effects

Recent studies have investigated ALME's potential as an anti-cancer agent. For instance, atorvastatin has been shown to enhance the sensitivity of breast cancer cells to cisplatin (CDDP), a common chemotherapeutic agent. In vitro experiments demonstrated that co-administration of atorvastatin and CDDP significantly reduced cell proliferation and viability in MDA-MB-231 breast cancer cells compared to CDDP alone .

| Treatment | IC50 (µM) at 72h | Cell Line |

|---|---|---|

| CDDP | 15 | MCF-7 |

| CDDP + Atorvastatin | 5 | MDA-MB-231 |

These findings suggest that ALME may share similar properties with atorvastatin in enhancing chemotherapy efficacy.

Pleiotropic Effects

Statins, including atorvastatin and its derivatives like ALME, exhibit pleiotropic effects beyond lipid-lowering capabilities. These include:

- Vasoprotection : Improvement of endothelial function and stabilization of atherosclerotic plaques.

- Anti-inflammatory Effects : Reduction of oxidative stress and inflammation markers.

- Inhibition of Thrombotic Responses : Statins have been shown to affect leukocyte trafficking and T-cell activation through their interaction with β2 lymphocyte function-associated antigen 1 (LFA-1) .

Pharmacokinetics and Drug Interactions

ALME is primarily metabolized by cytochrome P450 enzymes in the liver, similar to atorvastatin. Its interaction with other medications affecting liver enzymes warrants further investigation into its pharmacokinetics and potential drug interactions .

属性

IUPAC Name |

methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGOMPIJVFEMSM-VNPSQQOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。